molecular formula C12H14O4 B13864035 4-Ethoxy-3-propanoylbenzoic acid

4-Ethoxy-3-propanoylbenzoic acid

Cat. No.: B13864035
M. Wt: 222.24 g/mol
InChI Key: XSYSNLGECYYPOG-UHFFFAOYSA-N
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Description

4-Ethoxy-3-propanoylbenzoic acid is a substituted benzoic acid derivative featuring an ethoxy group at the 4-position and a propanoyl (3-oxopropanoyl) group at the 3-position of the aromatic ring. This compound’s structure combines electron-withdrawing (propanoyl) and electron-donating (ethoxy) substituents, which influence its physicochemical properties, such as solubility, acidity, and reactivity.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4-ethoxy-3-propanoylbenzoic acid

InChI

InChI=1S/C12H14O4/c1-3-10(13)9-7-8(12(14)15)5-6-11(9)16-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

XSYSNLGECYYPOG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C(=O)O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-propanoylbenzoic acid typically involves the introduction of the ethoxy and propanoyl groups onto a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where an ethoxybenzoic acid is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 4-Ethoxy-3-propanoylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-propanoylbenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propanoyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-3-carboxybenzoic acid.

    Reduction: Formation of 4-ethoxy-3-hydroxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

4-Ethoxy-3-propanoylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-propanoylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and propanoyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-ethoxy-3-propanoylbenzoic acid with structurally related compounds, focusing on molecular features, functional group behavior, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Functional Groups Key Properties/Applications CAS Number
4-Ethoxy-3-propanoylbenzoic acid C₁₂H₁₄O₄ 4-ethoxy, 3-propanoyl Carboxylic acid, ketone, ether Potential intermediate in drug synthesis (inferred) Not provided
4-(Ethoxycarbonyl)phenylboronic acid C₉H₁₁BO₄ 4-ethoxycarbonyl Boronic acid, ester Suzuki-Miyaura cross-coupling [4334-88-7]
3-(4-Ethoxy-3-methoxyphenyl)propanoic acid C₁₂H₁₆O₄ 4-ethoxy, 3-methoxy Carboxylic acid, ether Anti-inflammatory research [65673-63-4]

Key Comparisons:

Functional Group Diversity: 4-Ethoxy-3-propanoylbenzoic acid: The presence of a carboxylic acid (strongly acidic, pKa ~4.2) and a propanoyl group (ketone) enhances its polarity, favoring solubility in polar solvents. The ethoxy group increases lipophilicity compared to unsubstituted benzoic acid. 4-(Ethoxycarbonyl)phenylboronic acid: The boronic acid group enables participation in Suzuki-Miyaura reactions, while the ester (ethoxycarbonyl) reduces acidity (pKa ~10–12 for boronic acids) . This compound is pivotal in synthesizing biaryl structures. Its propanoic acid chain may improve bioavailability in drug candidates .

Reactivity and Applications: The propanoyl group in the target compound may facilitate nucleophilic additions or act as a directing group in electrophilic substitution, unlike the boronic acid in [4334-88-7], which is tailored for cross-coupling. The methoxy substituent in [65673-63-4] is associated with antioxidant and anti-inflammatory activity, whereas the ethoxy group in the target compound might modulate metabolic stability in vivo.

Safety and Handling: While safety data for 4-ethoxy-3-propanoylbenzoic acid is unavailable, analogs like [4334-88-7] require stringent precautions (e.g., eye flushing for boronic acid exposure) due to moderate irritancy . Carboxylic acid derivatives generally necessitate pH-neutral handling to avoid corrosion.

Research Findings and Limitations

  • Synthetic Utility: Boronic acid analogs ([4334-88-7]) dominate in catalytic applications, whereas propanoic acid derivatives ([65673-63-4]) are explored for bioactive properties.
  • Data Gaps: Direct studies on 4-ethoxy-3-propanoylbenzoic acid are scarce; properties are inferred from structural analogs. Experimental validation of its acidity (predicted pKa ~3.8–4.5) and solubility (estimated logP ~1.5) is needed.

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